molecular formula C20H16O3 B2629067 8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one CAS No. 64125-32-2

8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one

Cat. No. B2629067
CAS RN: 64125-32-2
M. Wt: 304.345
InChI Key: RBKWJAHRWPDNPM-UHFFFAOYSA-N
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Description

“8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one” is a chemical compound with the molecular formula C20H16O3 . It is classified as an extended flavonoid . This compound is a natural product found in Lonchocarpus heptaphyllus .


Molecular Structure Analysis

The molecular structure of “8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one” can be represented by the InChI string: InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one” include its molecular formula (C20H16O3), net charge (0), average mass (304.345), and mono-isotopic mass (304.10994) .

Scientific Research Applications

Synthesis and Chemical Structures

  • Novel Synthesis Techniques : 8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one has been synthesized through various techniques. For instance, a novel synthesis of dihydropyranoflavonols involves the condensation of specific chroman derivatives to yield compounds like 3-nitro-8,8-dimethyl-2-phenyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b′]dipyran, which is closely related to the chemical (Takkellapati, Mathur, & Trivedi, 1985).

  • Molecular Structure Analysis : Research on isomeric structures such as calanone and isocalanone, which are structurally similar to this compound, reveals details about their crystal and molecular structures, highlighting strong intramolecular hydrogen bonding patterns (Vittal, Cao, Goh, Tan, & Sim, 1998).

Isolation and Derivative Synthesis

  • Isolation from Plant Sources : Studies have successfully isolated pyranocoumarins and related compounds from various plant sources. For example, research on Atalantia racemosa led to the isolation of new pyranoflavones closely related to the compound (Banerji, Luthria, & Prabhu, 1988).

  • Synthesis of Linear Pyranocoumarins : The synthesis of linear pyranocoumarins, such as xanthyletin and 3-phenylxanthyletin, which share a similar structural framework with this compound, has been described in detail (Ahluwalia, Bhat, Prakash, & Khanna, 1981).

Biological and Chemical Properties

  • Phytotoxic Compounds Study : Research involving the isolation of new pyranocoumarins from Prionosciadium watsoni highlights the phytotoxic properties of these compounds, which might be relevant to similar compounds like this compound (Valencia-Islas, Abbas, Bye, Toscano, & Mata, 2002).

  • Structural Analysis for Enhanced Properties : The study of seselin, a naturally occurring pyrano coumarin structurally related to this compound, involved its cocrystallization with thiourea, demonstrating enhanced anti-leishmanial activity. This suggests potential applications in optimizing the properties of similar compounds (Hussain, Kumar, Choudhary, & Yousuf, 2018).

Safety and Hazards

The safety and hazards associated with “8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one” are not specified in the available resources .

Mechanism of Action

properties

IUPAC Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKWJAHRWPDNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346930
Record name 8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-f]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64125-32-2
Record name 8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-f]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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